molecular formula C31H37N5O3 B12782864 N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N'-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea CAS No. 873194-74-2

N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N'-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea

Cat. No.: B12782864
CAS No.: 873194-74-2
M. Wt: 527.7 g/mol
InChI Key: FMXMUQISPCVABR-UHFFFAOYSA-N
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Description

N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyridine ring and a naphthyridine moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridine Ring: Starting with the appropriate precursors, the pyridine ring is synthesized through cyclization reactions.

    Naphthyridine Synthesis: The naphthyridine moiety is prepared using condensation reactions involving suitable aldehydes and amines.

    Urea Formation: The final step involves the coupling of the pyridine and naphthyridine intermediates with a urea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea: can be compared with other urea derivatives and pyridine-containing compounds.

    Similar Compounds: N-(2,4-Dimethyl-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea, N-(2,4-Diethyl-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea.

Uniqueness

The uniqueness of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

873194-74-2

Molecular Formula

C31H37N5O3

Molecular Weight

527.7 g/mol

IUPAC Name

1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[2,4-di(propan-2-yl)pyridin-3-yl]urea

InChI

InChI=1S/C31H37N5O3/c1-7-8-17-36-29-24(13-10-15-33-29)25(21-11-9-12-22(18-21)39-6)28(30(36)37)35-31(38)34-27-23(19(2)3)14-16-32-26(27)20(4)5/h9-16,18-20H,7-8,17H2,1-6H3,(H2,34,35,38)

InChI Key

FMXMUQISPCVABR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CN=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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